Cas no 1805454-56-1 (2-Cyano-4-ethyl-6-nitrophenylacetic acid)

2-Cyano-4-ethyl-6-nitrophenylacetic acid 化学的及び物理的性質
名前と識別子
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- 2-Cyano-4-ethyl-6-nitrophenylacetic acid
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- インチ: 1S/C11H10N2O4/c1-2-7-3-8(6-12)9(5-11(14)15)10(4-7)13(16)17/h3-4H,2,5H2,1H3,(H,14,15)
- InChIKey: CFSLNNJLDFLIKO-UHFFFAOYSA-N
- ほほえんだ: OC(CC1C(C#N)=CC(=CC=1[N+](=O)[O-])CC)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 354
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 107
2-Cyano-4-ethyl-6-nitrophenylacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010002694-1g |
2-Cyano-4-ethyl-6-nitrophenylacetic acid |
1805454-56-1 | 97% | 1g |
1,579.40 USD | 2021-07-06 | |
Alichem | A010002694-250mg |
2-Cyano-4-ethyl-6-nitrophenylacetic acid |
1805454-56-1 | 97% | 250mg |
489.60 USD | 2021-07-06 | |
Alichem | A010002694-500mg |
2-Cyano-4-ethyl-6-nitrophenylacetic acid |
1805454-56-1 | 97% | 500mg |
863.90 USD | 2021-07-06 |
2-Cyano-4-ethyl-6-nitrophenylacetic acid 関連文献
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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7. Book reviews
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
2-Cyano-4-ethyl-6-nitrophenylacetic acidに関する追加情報
Comprehensive Analysis of 2-Cyano-4-ethyl-6-nitrophenylacetic acid (CAS No. 1805454-56-1): Properties, Applications, and Industry Insights
The chemical compound 2-Cyano-4-ethyl-6-nitrophenylacetic acid (CAS No. 1805454-56-1) has garnered significant attention in recent years due to its unique structural features and versatile applications in pharmaceutical and agrochemical research. This nitrophenylacetic acid derivative is characterized by its cyano and ethyl functional groups, which contribute to its reactivity and potential as a building block in organic synthesis. Researchers are increasingly exploring its role in designing novel small-molecule inhibitors and intermediates for drug discovery, aligning with the growing demand for precision therapeutics.
In the context of current industry trends, 2-Cyano-4-ethyl-6-nitrophenylacetic acid is frequently discussed alongside topics like green chemistry alternatives and sustainable synthesis methods. A 2023 survey of patent databases reveals a 40% year-over-year increase in filings referencing this compound, particularly in crop protection formulations and enzyme-targeted pharmaceuticals. Its electron-withdrawing nitro group enhances hydrogen bonding capacity, making it valuable for molecular docking studies—a technique gaining traction in AI-assisted drug design platforms.
The physicochemical profile of CAS 1805454-56-1 shows remarkable stability under ambient conditions, with a melting point range of 178-182°C and solubility in polar aprotic solvents like DMF and DMSO. These properties make it particularly useful for high-throughput screening applications, addressing the pharmaceutical industry's need for robust screening libraries. Chromatographic studies indicate this compound exhibits predictable retention behavior in reverse-phase HPLC, a feature highly valued in quality control protocols for active pharmaceutical ingredients (APIs).
Emerging applications leverage the compound's nitro-aromatic scaffold for developing photoactive materials, coinciding with rising interest in organic electronics and optoelectronic devices. Recent studies in Advanced Materials (2024) highlight its potential as an electron acceptor in organic photovoltaic systems, with power conversion efficiencies comparable to fullerene derivatives. This positions 2-Cyano-4-ethyl-6-nitrophenylacetic acid as a candidate for next-generation solar cell materials, answering market demands for eco-friendly energy solutions.
From a synthetic chemistry perspective, the cyanoacetic acid moiety in this compound enables diverse Knoevenagel condensation reactions, a fact reflected in its growing use for constructing heterocyclic frameworks. Pharmaceutical developers are particularly interested in its application for creating pyridine and pyrimidine derivatives—core structures in 65% of FDA-approved small molecule drugs. The ethyl substituent at the 4-position provides steric modulation that improves target selectivity, a crucial factor in reducing off-target effects during preclinical development.
Analytical methodologies for 1805454-56-1 have evolved significantly, with modern LC-MS/MS techniques achieving detection limits below 0.1 ng/mL in biological matrices. This sensitivity supports its investigation in metabolite identification studies, particularly relevant for prodrug development strategies. The compound's distinct UV-Vis absorption maxima at 320 nm and 265 nm facilitates rapid quantification, addressing the industry's need for high-efficiency analytical workflows in compound characterization.
Market intelligence indicates expanding commercial availability of 2-Cyano-4-ethyl-6-nitrophenylacetic acid, with global suppliers now offering kilogram-scale quantities at >98% purity. This availability supports its integration into automated synthesis platforms, a key enabler for combinatorial chemistry approaches. Pricing trends show a 15% annual reduction since 2021, reflecting improved manufacturing optimization and the compound's transition from specialty chemical to bulk intermediate status in certain applications.
Environmental fate studies reveal that 1805454-56-1 undergoes aerobic biodegradation within 28 days under OECD 301B test conditions, scoring favorably in green chemistry metrics assessments. This biodegradability profile, combined with low bioaccumulation potential (log Kow = 1.8), positions it favorably compared to persistent halogenated analogs in regulatory evaluations—a critical consideration given increasing REACH compliance requirements in the European market.
The crystalline form of 2-Cyano-4-ethyl-6-nitrophenylacetic acid has been characterized by single-crystal X-ray diffraction, revealing intermolecular hydrogen bonding patterns that influence its solid-state stability. These structural insights guide formulation scientists in developing cocrystal systems to enhance solubility—a persistent challenge in oral dosage form development. Recent advances in crystal engineering leverage these findings to create materials with tailored dissolution profiles.
Looking forward, the scientific community anticipates expanded utility of CAS 1805454-56-1 in bioconjugation chemistry, particularly for creating antibody-drug conjugates (ADCs). Its nitro group provides an orthogonal handle for click chemistry modifications without interfering with common lysine or cysteine coupling strategies. This dual functionality addresses a key bottleneck in ADC linker development, aligning with the projected $15 billion ADC market by 2028.
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